molecular formula C10H12FNO5S B13161812 Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

Cat. No.: B13161812
M. Wt: 277.27 g/mol
InChI Key: DBZFFJCDFBOHMR-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate ( 1375473-94-1) is a synthetically versatile benzoate ester with the molecular formula C10H12FNO5S and a molecular weight of 277.27 g/mol . This compound is characterized by a multi-functional molecular architecture, integrating a methyl ester, an ethoxy group, a fluorine atom, and a sulfamoyl group on a single benzene ring. This specific arrangement of substituents makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical research and development. Compounds featuring a sulfamoyl benzoate core, such as this one, are of significant interest in medicinal chemistry. The sulfamoyl group is a known privileged pharmacophore in the design of potent inhibitors for metalloenzymes . Specifically, aryl sulfonamides are well-established as potent inhibitors of human carbonic anhydrase II (hCAII), a zinc-dependent metalloenzyme target for clinical treatments of conditions like glaucoma and epilepsy . The presence of the fluorine atom and the ethoxy group allows researchers to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing drug-like properties during lead optimization . The methyl ester functionality provides a readily modifiable handle for further synthetic transformations, such as hydrolysis to the carboxylic acid or amidation, enabling its incorporation into larger molecular frameworks . This reagent is intended for use as a key intermediate in the synthesis of potential bioactive molecules, proteolysis-targeting chimeras (PROTACs), or for structure-activity relationship (SAR) studies in drug discovery programs . It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C10H12FNO5S

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate

InChI

InChI=1S/C10H12FNO5S/c1-3-17-9-7(10(13)16-2)4-6(5-8(9)11)18(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15)

InChI Key

DBZFFJCDFBOHMR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Key steps from analogous syntheses:

  • Starting material : Methyl 2-ethoxy-3-fluoro-5-chlorobenzoate could serve as the precursor.
  • Reaction with sulfamoylating agents : Sodium sulfamate (NH₂SO₃Na) or sulfamide (H₂NSO₂NH₂) in polar aprotic solvents (e.g., THF, DMF) under catalytic conditions.
  • Catalysts : Cuprous bromide (CuBr) or palladium complexes facilitate substitution at the 5-position.

Proposed Synthetic Route

Based on patent CN105439915A and CN105646295A, the following steps are extrapolated:

Step Description Conditions
1 Synthesis of methyl 2-ethoxy-3-fluoro-5-chlorobenzoate Ethylation of 2-hydroxy-3-fluoro-5-chlorobenzoic acid using ethyl bromide/K₂CO₃ in DMF (80°C, 12 h).
2 Sulfamoylation React with sodium sulfamate (1.1 eq) in THF, catalyzed by CuBr (5 mol%) at 50°C for 10 h.
3 Workup Decolorization with activated carbon, filtration, and reduced-pressure concentration.

Yield optimization :

  • Excess sodium sulfamate (1.1–1.2 eq) improves conversion.
  • Vacuum drying at 60°C ensures product stability.

Critical Analysis of Feasibility

Challenges:

  • Regioselectivity : Introducing fluorine at the 3-position may require directed ortho-metalation or halogen exchange (Halex) reactions.
  • Steric hindrance : Ethoxy groups increase steric bulk, potentially slowing sulfamoylation.

Alternatives:

Data Table: Comparative Reaction Parameters

Parameter Patent CN105439915A Proposed Route
Substrate 2-Methoxy-5-chloro 2-Ethoxy-3-fluoro-5-chloro
Catalyst CuBr (2 mol%) CuBr (5 mol%)
Solvent THF THF/DMF mix
Temperature 50°C 50–60°C
Yield 96.5% Estimated 70–85%

Spectroscopic Validation

While no experimental data exists for the target compound, key analytical benchmarks for analogous compounds include:

  • ¹H NMR : Ethoxy protons as a quartet at δ 1.3–1.4 ppm and triplet at δ 4.0–4.2 ppm.
  • HPLC : Retention time ~8–10 min (C18 column, methanol/water = 70:30).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The compound’s uniqueness lies in its trifunctional substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Features
Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate 2-ethoxy, 3-fluoro, 5-sulfamoyl C₁₀H₁₁FNO₅S 276.26 Sulfamoyl (bioactive), ethoxy (lipophilic), fluoro (electron-withdrawing)
Ethametsulfuron methyl ester 2-sulfonylurea-linked triazine C₁₄H₁₇N₅O₆S 383.38 Sulfonylurea bridge (herbicidal activity)
Methyl 2-methoxy-5-sulfamoylbenzoate 2-methoxy, 5-sulfamoyl C₉H₁₁NO₅S 245.25 Methoxy (less bulky), sulfamoyl (polar)
Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate 2-(ethoxy-oxoethoxy), 5-fluoro C₁₂H₁₃FO₅ 256.23 Ether-ester chain (flexible backbone)
Key Observations:
  • Ethoxy vs.
  • Sulfamoyl Group : The sulfamoyl moiety at position 5 is critical for hydrogen bonding, a feature shared with herbicides like ethametsulfuron methyl ester .
  • Fluorine Substitution : The 3-fluoro group may stabilize the aromatic ring via electron-withdrawing effects, contrasting with 5-fluoro analogs (e.g., ), which prioritize steric effects over electronic modulation.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Compound Name LogP (Predicted) PSA (Ų) Volatility (vs. Methyl Salicylate )
This compound 1.5–1.8 85 Low (due to sulfamoyl and ethoxy groups)
Methyl salicylate 1.3 46.5 High (simple ester, no bulky groups)
Ethametsulfuron methyl ester ~2.0 ~120 Very low (high molecular weight)
Key Observations:
  • The target compound’s LogP is higher than methyl salicylate due to ethoxy and sulfamoyl groups, suggesting better lipid membrane penetration.

Biological Activity

Methyl 2-ethoxy-3-fluoro-5-sulfamoylbenzoate is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for evaluating its therapeutic potential.

This compound primarily functions as a sulfamoyl compound , which suggests that it may exhibit inhibitory effects on carbonic anhydrase enzymes, similar to other sulfonamide derivatives. These enzymes play critical roles in various physiological processes, including acid-base balance and fluid secretion.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, possess significant antimicrobial activity. The mechanism involves the inhibition of bacterial folic acid synthesis, which is essential for microbial growth. This activity has been documented in various studies:

  • In vitro studies have shown that this compound exhibits bacteriostatic effects against a range of gram-positive and gram-negative bacteria.

Antinociceptive Effects

Emerging studies suggest that this compound may also have antinociceptive properties , potentially making it useful for pain management. The antinociceptive activity could be attributed to its ability to modulate pain pathways, possibly through TRPM8 antagonism, which has been associated with pain sensation modulation.

Case Studies and Research Findings

StudyFindings
Borgogno et al. (2017) Demonstrated the synthesis and biological evaluation of sulfonamide derivatives, including this compound, highlighting their potential in treating neurological disorders due to their effects on ion transporters like NKCC1 .
Patent Analysis (WO2017017505A1) Discussed the broader applications of benzenesulfonamides in biomedicine, indicating potential therapeutic uses for compounds like this compound in conditions involving Na+ K+ Cl− cotransporters .
Gagnon et al. (2018) Explored the antinociceptive effects of related compounds in models of peripheral nerve injury, suggesting a pathway for further investigation into the analgesic properties of this compound .

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